Acétate de lutétium(3+)

Vue d'ensemble

Description

Lutetium(3+) acetate is a chemical compound that serves as a starting material for the synthesis of various lutetium complexes. It is often used in the preparation of lutetium-based phthalocyanines, coordination polymers, and other lutetium-containing materials. These compounds have applications in areas such as photodynamic therapy, solid-state lighting, and as potential photosensitizers for cancer treatment .

Synthesis Analysis

Lutetium(3+) acetate is utilized in the synthesis of substituted diphthalocyanine complexes through condensation reactions with dilithium phthalocyanines, leading to both symmetrical and unsymmetrical compounds . Additionally, it is used in the preparation of octakis(alkylthio)-substituted lutetium(III) bisphthalocyanines, which are highly soluble in common organic solvents . A novel lutetium(III) acetate phthalocyanine has been synthesized via a Suzuki-Miyaura coupling reaction, followed by quaternization to increase water solubility for photodynamic therapy applications .

Molecular Structure Analysis

The molecular structure of lutetium(3+) acetate-derived compounds has been characterized using various spectroscopic techniques. For instance, the octakis(alkylthio)-substituted lutetium(III) bisphthalocyanine crystallizes in the monoclinic space group C2/c, with specific cell parameters and a temperature-dependent magnetic susceptibility that aligns with one unpaired electron per molecular unit . The crystal structure of tris-(2,2,6,6-tetramethylheptane-3,5-dionato)lutetium(III) is orthorhombic, with a distorted trigonal prism formed by six oxygen atoms around the central lutetium ion .

Chemical Reactions Analysis

The chemical reactions involving lutetium(3+) acetate are diverse. For example, the thermal decomposition of lutetium(III) acetate tetrahydrate has been studied, revealing that it decomposes to anhydrous acetate and eventually to lutetium(III) oxide through an intermediate compound . The synthesis of lutetium(III) coordination polymers with 2,5-dihydroxybenzene-1,4-dicarboxylate anion has also been reported, resulting in three-dimensional metal-organic frameworks .

Physical and Chemical Properties Analysis

The physical and chemical properties of lutetium(3+) acetate-derived materials have been extensively studied. The thermal decomposition process of lutetium(III) acetate tetrahydrate involves a reversible transition and the release of acetone and carbon dioxide . The photophysical properties, such as fluorescence quantum yield and singlet oxygen generation, are crucial for applications in photodynamic therapy, with some lutetium phthalocyanines showing promising properties as potential photosensitizers . The magnetic and photoluminescent properties of lutetium(III) coordination polymers have also been investigated, demonstrating the potential for applications in magnetic and lighting technologies .

Applications De Recherche Scientifique

Traitement du cancer : Radiothérapie ciblée

L’acétate de lutétium(3+) est essentiel dans la synthèse de radiopharmaceutiques, en particulier ceux impliquant l’isotope lutétium-177 (177Lu). Ces composés sont utilisés en radiothérapie ciblée pour le traitement du cancer . Le lutétium radioactif délivre une radiation directement aux cellules cancéreuses, minimisant les dommages aux tissus sains environnants. Cette méthode est particulièrement bénéfique pour traiter les cancers difficiles à traiter par les thérapies conventionnelles.

Imagerie diagnostique

Dans le domaine de l’imagerie diagnostique, les radiopharmaceutiques à base de lutétium jouent un rôle crucial. Ils sont utilisés dans les scintigraphies par tomographie par émission de positons (TEP) et par tomographie d’émission monophotonique (SPECT) . Ces techniques d’imagerie fournissent des visualisations détaillées des structures corporelles internes et sont essentielles pour le diagnostic, la stadification et le suivi des maladies, y compris diverses formes de cancer.

Thérapie photodynamique (TPD)

L’acétate de lutétium(iii) est utilisé dans le développement de phtalocyanines pour la thérapie photodynamique . Ces composés, lorsqu’ils sont activés par la lumière, produisent de l’oxygène singulet, qui est toxique pour les cellules cancéreuses. Les phtalocyanines d’acétate de lutétium(iii) sont particulièrement efficaces pour générer de grandes quantités d’oxygène singulet, ce qui en fait des candidats prometteurs pour les applications de TPD.

Photocatalyse

Dans les applications photocatalytiques, les phtalocyanines d’acétate de lutétium(iii) montrent un potentiel en tant que photosensibilisateurs . Ils peuvent exploiter l’énergie lumineuse pour piloter des réactions chimiques, ce qui est précieux dans la remédiation environnementale et la synthèse organique. Cette application exploite les propriétés photochimiques uniques des composés à base de lutétium.

Science des matériaux : Formation de cristaux

L’acétate de lutétium(iii) réagit avec d’autres composés, tels que le fluorure d’ammonium, pour former des cristaux de fluorure de lutétium . Ces cristaux ont des applications en science des matériaux, où ils peuvent être utilisés dans la fabrication de composants optiques et électroniques en raison de leurs propriétés physiques uniques.

Médecine nucléaire : Traitement personnalisé

L’utilisation du lutétium-177 dans les radiopharmaceutiques représente un pas vers la médecine personnalisée . En combinant cet isotope avec des molécules spécifiques qui ciblent les cellules malades, les traitements peuvent être adaptés aux processus physiologiques uniques de l’individu, améliorant l’efficacité et réduisant les effets secondaires.

Outil de recherche : Étude de la chimie de coordination

La chimie de coordination du lutétium suscite un intérêt scientifique important. L’acétate de lutétium(iii) est utilisé pour étudier la chimie de coordination fondamentale et les propriétés de l’ion Lu^3+, ce qui est pertinent pour le développement de nouveaux chélateurs et de techniques de radiomarquage .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Lutetium(3+) acetate, also known as lutetium(iii) acetate, is a compound that primarily targets somatostatin receptors (SSRTs), which are inhibitory G-protein coupled receptors ubiquitously expressed in normal and cancer cells . The natural ligand of SSRTs, somatostatin, is a potent inhibitory regulator of pituitary and gastrointestinal hormone release and proliferation .

Mode of Action

Lutetium(3+) acetate interacts with its targets by binding to the somatostatin receptors on the surface of cells that express this receptor . This binding allows Lutetium(3+) acetate to deliver beta minus (β-) radiation to SSTR-expressing cells, including SSTR-positive tumor cells . This targeted treatment uses radiation to damage SSTR-positive cells and neighboring cells .

Biochemical Pathways

The primary biochemical pathway affected by Lutetium(3+) acetate is the somatostatin signaling pathway. By binding to somatostatin receptors, Lutetium(3+) acetate can inhibit the release of various hormones, thereby affecting multiple downstream effects. For example, it has been shown to have a high affinity for SSTR subtype 2, which is overexpressed in gastroenteropancreatic neuroendocrine tumors .

Pharmacokinetics

It is known that lutetium(3+) acetate is a water-soluble salt that forms colorless crystals . It forms crystalline hydrates in the form of Lu(CH3COO)3•nH2O, where n = 1 or 4 . These properties may influence its absorption, distribution, metabolism, and excretion in the body, thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of Lutetium(3+) acetate’s action primarily involve the damage to SSTR-positive cells and neighboring cells due to the delivered beta minus (β-) radiation . This damage can lead to the death of these cells, which can be beneficial in the treatment of conditions like gastroenteropancreatic neuroendocrine tumors .

Action Environment

The action, efficacy, and stability of Lutetium(3+) acetate can be influenced by various environmental factors. For instance, the presence of other ions in the environment could potentially affect the compound’s action. As an example, Lutetium(3+) acetate reacts with ammonium fluoride to produce lutetium fluoride . .

Propriétés

IUPAC Name |

lutetium(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Lu/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPHWTSLMNFNFB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

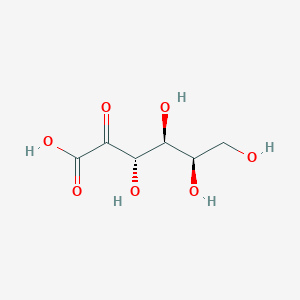

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9LuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890781 | |

| Record name | Acetic acid, lutetium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrate: White hygroscopic crystals; [Acros Organics MSDS] | |

| Record name | Lutetium(III) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

18779-08-3 | |

| Record name | Acetic acid, lutetium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018779083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, lutetium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, lutetium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lutetium(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

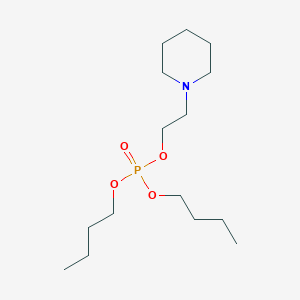

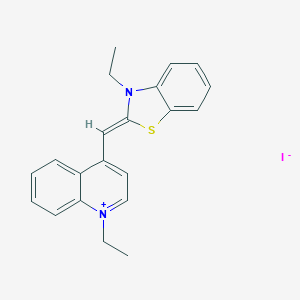

![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)